Potassium 3-cyano-3-phenylacrylate

Descripción general

Descripción

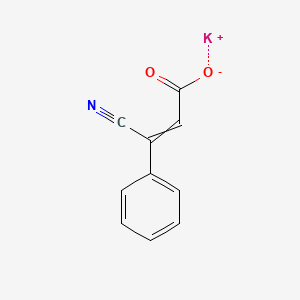

Potassium 3-cyano-3-phenylacrylate is an organic compound with the molecular formula C10H8KNO2. It is a potassium salt of 3-cyano-3-phenylacrylic acid and is known for its applications in various fields, including organic synthesis and material science . This compound is characterized by the presence of a cyano group and a phenyl group attached to an acrylate moiety, making it a versatile intermediate in chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium 3-cyano-3-phenylacrylate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide or potassium hydroxide. The reaction typically occurs in an ethanol solvent at moderate temperatures .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of recyclable catalysts, such as nano-ZnO, has been explored to enhance the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Potassium 3-cyano-3-phenylacrylate undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Addition Reactions: The double bond in the acrylate moiety can undergo addition reactions with nucleophiles and electrophiles.

Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Bases: Sodium ethoxide, potassium hydroxide.

Catalysts: Nano-ZnO for Knoevenagel condensation.

Solvents: Ethanol, methanol.

Major Products Formed:

Substituted Acrylates: Products formed from substitution reactions.

Heterocyclic Compounds: Products from cycloaddition reactions.

Aplicaciones Científicas De Investigación

Potassium 3-cyano-3-phenylacrylate has diverse applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: Used in the development of polymers and advanced materials.

Biological Research: Investigated for its potential anticancer properties through in silico studies.

Industrial Applications: Utilized in the production of adhesives and coatings due to its reactivity and stability.

Mecanismo De Acción

The mechanism of action of potassium 3-cyano-3-phenylacrylate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, enhancing the electrophilicity of the acrylate moiety. This facilitates various addition and substitution reactions, leading to the formation of diverse products. The compound’s reactivity is also influenced by the presence of the phenyl group, which can participate in π-π interactions and stabilize reaction intermediates .

Comparación Con Compuestos Similares

Ethyl 2-cyano-3-phenylacrylate: Similar structure but with an ethyl ester group instead of a potassium salt.

Methyl 2-cyano-3-phenylacrylate: Similar structure with a methyl ester group.

2-Cyano-3-phenylacrylic acid: The parent acid form of the compound.

Uniqueness: Potassium 3-cyano-3-phenylacrylate is unique due to its potassium salt form, which enhances its solubility in polar solvents and facilitates its use in aqueous reactions. This property distinguishes it from its ester counterparts, making it more versatile in certain synthetic applications .

Actividad Biológica

Potassium 3-cyano-3-phenylacrylate (KCPA) is a potassium salt of 3-cyano-3-phenylacrylic acid, recognized for its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C₁₀H₆KNO₂

- Molecular Weight : 211.27 g/mol

- Appearance : Solid form, soluble in aqueous solutions due to its ionic nature.

KCPA exhibits biological activity primarily through its structural components, which facilitate various interactions with biological targets:

- Electrophilicity : The cyano group enhances the electrophilicity of the acrylate moiety, allowing it to participate in nucleophilic addition reactions.

- Molecular Interactions : The phenyl group allows for π-π stacking interactions, stabilizing reaction intermediates and potentially enhancing binding affinities with target proteins.

- Enzyme Inhibition : KCPA may inhibit certain enzymes involved in cancer progression by forming stable complexes with them.

Anticancer Properties

Recent studies have highlighted KCPA's potential as an anticancer agent:

- In Vitro Studies : KCPA derivatives have shown significant cytotoxic activity against various human cancer cell lines, including lung adenocarcinoma and liver cancer cells. For instance, one study reported that specific derivatives exhibited IC₅₀ values in the low micromolar range against these cell lines .

-

Molecular Docking Studies : These studies indicate that KCPA derivatives interact effectively with key cancer targets such as:

- Human Epidermal Growth Factor Receptor 2 (HER2)

- Farnesyl Pyrophosphate Synthase (FPPS)

The binding affinities of KCPA derivatives were found to be superior to those of established reference drugs, suggesting their potential for drug development .

Comparative Analysis with Similar Compounds

The following table summarizes the structural and functional comparisons between KCPA and other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₀H₆KNO₂ | Potassium salt; enhanced solubility and reactivity |

| Ethyl 2-cyano-3-phenylacrylate | C₁₁H₉NO₂ | Ethyl ester; higher lipophilicity |

| Methyl 2-cyano-3-phenylacrylate | C₁₀H₇NO₂ | Methyl ester; different steric properties |

| Benzylidene Malononitrile | C₉H₆N₂ | Contains two cyano groups; distinct reactivity |

The unique potassium salt form of KCPA provides distinct solubility and reactivity advantages over its ester counterparts, making it particularly useful in aqueous environments .

Case Studies and Research Findings

-

Case Study on Anticancer Activity :

- In a study assessing the anticancer efficacy of KCPA derivatives, researchers found that compound derivatives exhibited significant inhibition of cell proliferation in lung and liver cancer models. The study utilized both MTT assays and flow cytometry to evaluate cell viability and apoptosis induction .

-

In Silico Studies :

- A series of molecular docking simulations were conducted to predict the interaction profiles of KCPA derivatives with HER2 and FPPS. Results indicated that certain derivatives exhibited stronger binding affinities compared to standard treatments, suggesting their potential as novel therapeutic agents .

Propiedades

IUPAC Name |

potassium;3-cyano-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2.K/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-6H,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOQTPLISFNVBQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)[O-])C#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694272 | |

| Record name | Potassium 3-cyano-3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149373-58-0 | |

| Record name | Potassium 3-cyano-3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.